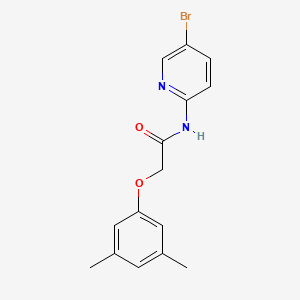![molecular formula C16H14ClNO4 B5695213 methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)
methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate, also known as Methyl 2-(2-chloroanilino)-2-oxoethyl 4-methoxybenzoate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of benzoic acid esters and exhibits a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and reduce inflammation in animal models. This compound has also been found to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate in lab experiments is its high purity and stability. This compound can be synthesized under mild conditions and yields a high purity product. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures should be followed when working with this compound.
Direcciones Futuras
There are several future directions for the research on methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the exact mechanism of action of this compound and its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases. More research is needed to determine the neuroprotective effects of this compound and its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, studies are needed to investigate the potential side effects of this compound and its safety for human use.
Métodos De Síntesis
Methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate can be synthesized by the reaction of 2-chloroaniline with ethyl 4-methoxybenzoate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with methyl chloroformate to obtain the final product. This reaction can be carried out under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
Methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate has been studied extensively for its potential pharmacological properties. It has been found to exhibit anticancer, antifungal, and anti-inflammatory activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-16(20)11-6-8-12(9-7-11)22-10-15(19)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMJYIBHMFAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
